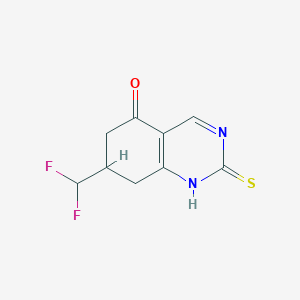
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a compound that features a difluoromethyl group and a mercapto group attached to a quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal-free environment and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the difluoromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The quinazolinone core can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted quinazolinones.
Reduction: Reduced quinazolinone derivatives.
Applications De Recherche Scientifique
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can form covalent bonds with target proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain a difluoromethyl group and exhibit similar biological activities.
Difluoromethylated heterocycles: These compounds are widely studied for their pharmacological properties.
Uniqueness
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both a difluoromethyl group and a mercapto group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8F2N2OS |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,8H,1-2H2,(H,12,13,15) |
Clé InChI |
KEGSJHZSEBVUQA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

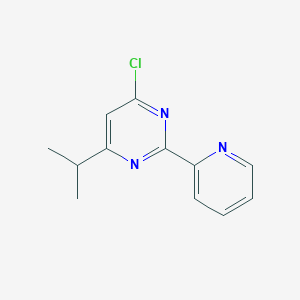
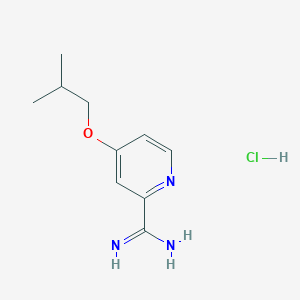

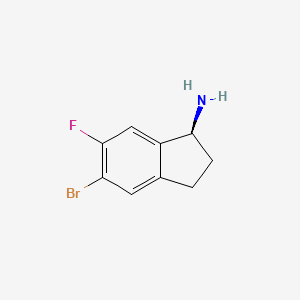
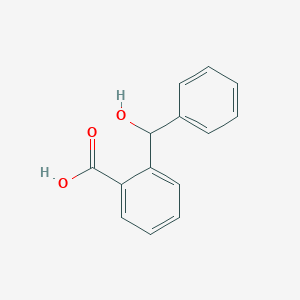

![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)



![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

